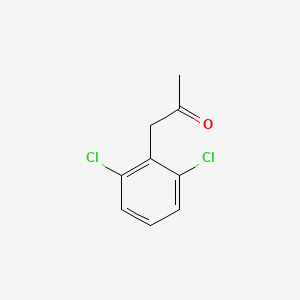

2,6-Dichlorophenylacetone

Overview

Description

2,6-Dichlorophenylacetone is a compound with the molecular formula C9H8Cl2O . It is used in the synthesis of various organic compounds . The compound has a molecular weight of 203.06 g/mol .

Molecular Structure Analysis

The molecular structure of 2,6-Dichlorophenylacetone includes nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and one oxygen atom . The InChI representation of the molecule isInChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis

2,6-Dichlorophenylacetone has a molecular weight of 203.06 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has a topological polar surface area of 17.1 Ų . It is a solid at 20 degrees Celsius .Scientific Research Applications

Synthesis and Biological Studies

- Organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion have been synthesized and characterized for their antibacterial and antifungal activities. This research highlights the potential biological significance of 2,6-dichlorophenylacetone derivatives in medicinal chemistry (Bhatti et al., 2000).

Environmental Toxicology

- The compound 2,4-dichlorophenoxyacetic acid (2,4-D), related to 2,6-dichlorophenylacetone, has been extensively studied for its environmental toxicity. A scientometric review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, indicating potential environmental impacts of similar compounds (Zuanazzi et al., 2020).

Photocatalytic Degradation

- Research on diclofenac, a compound structurally related to 2,6-dichlorophenylacetone, demonstrates the effectiveness of photocatalytic degradation under UV irradiation, indicating a possible method for the environmental management of related compounds (Martínez et al., 2011).

Biofield Energy Treatment

- A study on the impact of biofield energy treatment on 2,6-dichlorophenol, a compound related to 2,6-dichlorophenylacetone, revealed significant effects on its physical, thermal, and spectral properties. This suggests potential applications in modifying the chemical properties of similar compounds (Trivedi et al., 2015).

Phytoremediation Enhancement

- Bacterial endophytes have been used to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid, a structurally related compound. This approach could potentially be applied to manage environmental contamination by 2,6-dichlorophenylacetone and similar compounds (Germaine et al., 2006).

Oxidative Degradation Studies

- The oxidative degradation of 2,6-dichlorophenol by ferrate(VI) was investigated, showing effective removal and degradation mechanisms. This study provides insights into the oxidative degradation processes that could be applicable to 2,6-dichlorophenylacetone (Dai et al., 2022).

Herbicide Action Mechanism

- The mode of action of 2,4-dichlorophenoxyacetic acid as an herbicide has been studied, offering insights into how related compounds like 2,6-dichlorophenylacetone might interact with plant biology (Song, 2014).

Chemical Synthesis

- The synthesis of Methyl 2,6-dichlorophenoxyacetate, a derivative of 2,6-dichlorophenylacetone, demonstrates the compound's applicability in chemical synthesis processes, highlighting its versatility (Qin, 2008).

Conformational Study

- The conformation of 3-(2,6-dichlorophenyl)glutaric anhydride, structurally similar to 2,6-dichlorophenylacetone, has been studied using magnetic resonance and force field calculations, providing valuable data for understanding the chemical behavior of related compounds (Koer et al., 2010).

Safety And Hazards

properties

IUPAC Name |

1-(2,6-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEXJQJVTXDTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370126 | |

| Record name | 2,6-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichlorophenylacetone | |

CAS RN |

93457-06-8 | |

| Record name | 2,6-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

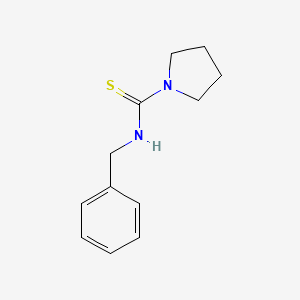

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)